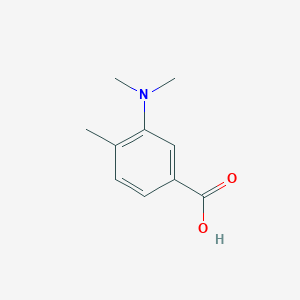
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMPDS and is a sulfonamide derivative of pyrimidine.
Mécanisme D'action
The mechanism of action of FMPDS involves the inhibition of specific enzymes. FMPDS binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to a decrease in the activity of the enzyme, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
FMPDS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FMPDS can inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. Additionally, FMPDS has been shown to have anti-inflammatory effects, which could be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using FMPDS in lab experiments is its potency. FMPDS has been shown to be a highly effective inhibitor of certain enzymes, making it a useful tool for studying the function of these enzymes. However, one limitation of using FMPDS in lab experiments is its specificity. FMPDS only inhibits certain enzymes, which limits its usefulness in studying other enzymes.
Orientations Futures
There are several future directions for research on FMPDS. One area of research is in the development of new drugs based on FMPDS. Researchers are currently exploring the potential of FMPDS as a therapeutic agent for the treatment of cancer, diabetes, and inflammation. Another area of research is in the development of new methods for synthesizing FMPDS. Researchers are exploring ways to improve the yield and purity of FMPDS, which could make it more accessible for use in scientific research. Finally, researchers are exploring the potential of FMPDS as a diagnostic tool. FMPDS has been shown to bind to certain proteins, which could make it useful for detecting certain diseases.
Méthodes De Synthèse
The synthesis of FMPDS involves the reaction of 3-fluoro-4-methylbenzene-1-sulfonyl chloride with 1,3,4-trimethyl-2,6-dioxopyrimidine-5-amine in the presence of a base. The reaction is carried out in an organic solvent at room temperature, and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
FMPDS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. FMPDS has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer, diabetes, and inflammation.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-8-5-6-10(7-11(8)15)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVGABSRPOJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)


![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)
